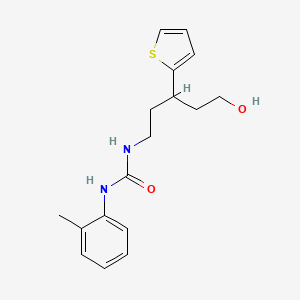
1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea, commonly known as THP-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. THP-1 has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibitors Flexible urea compounds have been synthesized and evaluated for their antiacetylcholinesterase activity, a key target in Alzheimer's disease treatment. These compounds show that a linear spacer can maintain high inhibitory activities, suggesting potential applications in designing new therapeutics for neurodegenerative diseases Vidaluc et al., 1995.
Neuropeptide Y5 Receptor Antagonists Urea derivatives have been optimized for in vitro potency as neuropeptide Y5 receptor antagonists, showing potential applications in treating obesity and related metabolic disorders. The most potent compounds exhibit significant activity, indicating their utility in developing treatments targeting the NPY5 receptor Fotsch et al., 2001.
Synthesis of Active Metabolites The stereoselective synthesis of active metabolites of potent kinase inhibitors has been achieved using urea compounds, demonstrating their importance in the development of cancer therapeutics. These findings highlight the utility of urea derivatives in synthesizing biologically active compounds Chen et al., 2010.
Anticonvulsant Activity Urea/thiourea derivatives have shown significant anticonvulsant activity in models, suggesting their application in epilepsy treatment. The structure-activity relationship studies provide valuable insights for designing safer and more effective anticonvulsant drugs Thakur et al., 2017.
Fluorescent Probes for Metal Ions Urea derivatives have been applied as fluorescent probes for selective detection of metal ions such as Al3+, which is crucial for environmental monitoring and biomedical applications. The development of such sensors demonstrates the versatility of urea compounds in analytical chemistry Wang et al., 2017.
Propiedades
IUPAC Name |
1-(5-hydroxy-3-thiophen-2-ylpentyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-13-5-2-3-6-15(13)19-17(21)18-10-8-14(9-11-20)16-7-4-12-22-16/h2-7,12,14,20H,8-11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMPDCAXNZNCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

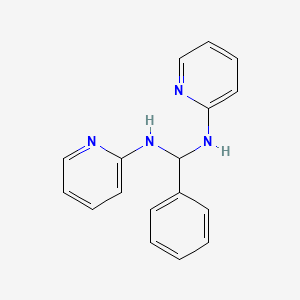

![[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/no-structure.png)
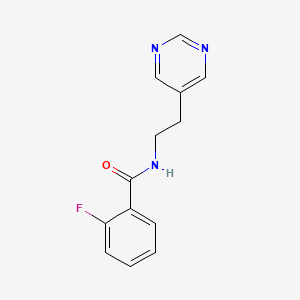
![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2578154.png)
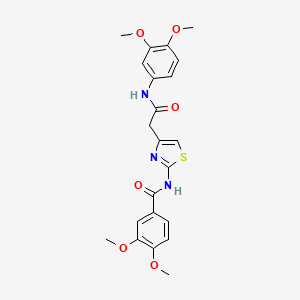
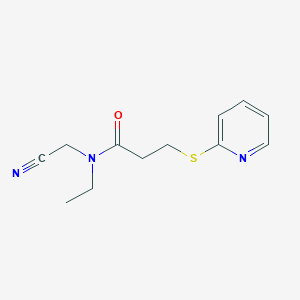
![N-[2-(2-cyanoethylsulfanyl)phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2578158.png)
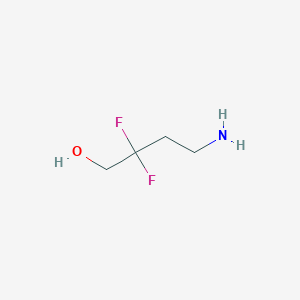
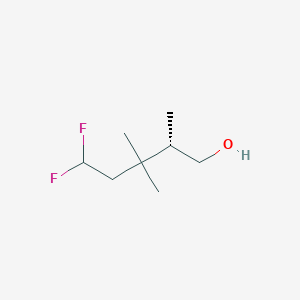

![methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2578164.png)
![3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile](/img/structure/B2578165.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578166.png)